molecular formula C21H23N3O5 B2574633 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 1286697-70-8

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No.: B2574633
CAS No.: 1286697-70-8
M. Wt: 397.431
InChI Key: UNVAAXOCKKEGCL-UHFFFAOYSA-N
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Description

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that features a benzodioxin ring fused with an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to form the imidazolidinone ring. The final step involves the acylation of the imidazolidinone with N-[(2-methoxyphenyl)methyl]acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzodioxin ring can interact with enzymes, potentially inhibiting their activity. The imidazolidinone moiety may also play a role in binding to receptors or other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide apart is its unique combination of the benzodioxin and imidazolidinone rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-27-17-5-3-2-4-15(17)13-22-20(25)14-23-8-9-24(21(23)26)16-6-7-18-19(12-16)29-11-10-28-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVAAXOCKKEGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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